molecular formula C₂₈H₃₆ClN₅O₃S B560025 Ceritinib CAS No. 1032900-25-6

Ceritinib

Cat. No. B560025
M. Wt: 558.14
InChI Key: VERWOWGGCGHDQE-UHFFFAOYSA-N
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Description

Ceritinib is an antineoplastic kinase inhibitor used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients who have inadequate clinical response or intolerance to crizotinib .


Synthesis Analysis

A convenient route for the synthesis of Ceritinib (LDK378) involving starting materials that are commercially available has been achieved. The procedure employed mild reaction conditions and avoided the use of expensive reagents compared to the original synthetic route reported by Novartis .


Molecular Structure Analysis

Ceritinib has been designed to possess superior ALK selectivity and is able to overcome the problem of crizotinib resistance, which may be caused by acquired mutation in the gatekeeper residue protecting the kinase ATP binding pocket .


Chemical Reactions Analysis

The first electrochemical investigation of Ceritinib was described using a commercially available boron-doped diamond electrode pretreated cathodically. Ceritinib presented two pairs of oxidation/reduction peaks in aqueous solution .


Physical And Chemical Properties Analysis

Ceritinib has several physical and chemical properties: Hydrogen bond acceptors 7, Hydrogen bond donors 3, Rotatable bonds 9, Topological polar surface area 113.62, Molecular weight 557.22, XLogP 6.55 . In various solvent systems, several polymorphs were produced .

Scientific Research Applications

  • Treatment of ALK-Positive Non-Small Cell Lung Cancer (NSCLC) : Ceritinib is an oral anaplastic lymphoma kinase (ALK) inhibitor developed for tumors with genetic abnormalities in ALK, notably for second-line treatment of ALK-positive NSCLC (Dhillon & Clark, 2014). It has shown significant improvement in median progression-free survival compared to chemotherapy in patients with advanced ALK-rearranged NSCLC who had previously progressed following crizotinib and platinum-based doublet chemotherapy (Shaw et al., 2017).

  • Efficacy in Patients with Brain Metastases : Ceritinib's effectiveness extends to patients with brain metastases, with outcomes generally consistent with those of the overall study populations (Deeks, 2016).

  • Preventing Bone Loss : Ceritinib also shows potential in preventing bone loss by suppressing osteoclast formation, particularly useful in patients with ALK-rearranged NSCLC who are at risk of developing bone metastasis (He et al., 2022).

  • Optimizing Administration and Dosage : Studies have explored the optimal administration and dosage of Ceritinib. For instance, a study assessed the steady-state pharmacokinetics and safety of ceritinib administered with a low-fat meal, suggesting potential improvements in gastrointestinal tolerability (Cho et al., 2017).

  • Activity Against Specific Mutations : Ceritinib is active in patients with various resistance mutations in ALK and in patients without detectable mutations, offering a treatment option even after the development of resistance to other ALK inhibitors (Shaw et al., 2014).

  • Pharmacokinetic Analysis : Research has focused on developing reliable methods for quantifying ceritinib in human plasma, supporting its use in clinical studies and therapeutic monitoring (Heudi et al., 2014).

  • Treatment of Inflammatory Myofibroblastic Tumor (IMT) : Ceritinib has shown significant response in metastatic IMT after failure of crizotinib, suggesting its potential application beyond NSCLC (Mansfield et al., 2016).

  • First-Line Therapy for ALK-Rearranged NSCLC : Ceritinib has demonstrated significant and clinically meaningful improvement in progression-free survival compared to chemotherapy in patients with advanced ALK-rearranged NSCLC as a first-line therapy (Soria et al., 2017).

  • Nanobubble Formulation for Enhanced Delivery : Research has focused on developing ceritinib-loaded nanobubbles using chitosan for targeted drug delivery, enhancing the efficacy of ceritinib in cancer treatment (Muralikrishna et al., 2022).

  • Binding Behavior with Human α-1 Acid Glycoprotein : Multi-spectroscopic and molecular modeling approaches have been used to clarify the binding behavior between ceritinib and human α-1 acid glycoprotein, providing insights into its pharmacodynamics (Wang et al., 2020).

Safety And Hazards

Ceritinib can cause serious side effects on your heart, lungs, or liver. It can harm an unborn baby. Both men and women using ceritinib should use effective birth control to prevent pregnancy .

Future Directions

Future progress in treating ALK+ NSCLC will focus on determining the optimal sequencing of therapies and strategies to overcome acquired resistance, an ongoing challenge in treating ALK-mutation–driven tumors .

properties

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725373
Record name Ceritinib
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Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ceritinib inhibits Anaplastic lymphoma kinase (ALK) also known as ALK tyrosine kinase receptor or CD246 (cluster of differentiation 246), which is an enzyme that in humans is encoded by the ALK gene. About 4-5% of NSCLCs have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins and demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats.
Record name Ceritinib
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Product Name

Ceritinib

CAS RN

1032900-25-6
Record name Ceritinib
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Record name Ceritinib [USAN:INN]
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Record name Ceritinib
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URL https://www.drugbank.ca/drugs/DB09063
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]-
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Record name CERITINIB
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Citations

For This Compound
12,600
Citations
S Khozin, GM Blumenthal, L Zhang, S Tang… - Clinical cancer …, 2015 - AACR
On April 29, 2014, the FDA granted accelerated approval to ceritinib (ZYKADIA; Novartis Pharmaceuticals Corporation), a breakthrough therapy-designated drug, for the treatment of …
Number of citations: 199 aacrjournals.org
AT Shaw, DW Kim, R Mehra, DSW Tan… - … England Journal of …, 2014 - Mass Medical Soc
… In this phase 1 study, we administered oral ceritinib in doses of 50 to 750 mg once daily to … and antitumor activity of ceritinib. Tumor biopsies were performed before ceritinib treatment to …
Number of citations: 785 www.nejm.org
L Friboulet, N Li, R Katayama, CC Lee, JF Gainor… - Cancer discovery, 2014 - AACR
… resistance to ceritinib. Altogether, our results demonstrate that ceritinib can overcome crizotinib resistance, consistent with clinical data showing marked efficacy of ceritinib in patients …
Number of citations: 870 aacrjournals.org
DW Kim, R Mehra, DSW Tan, E Felip… - The lancet …, 2016 - thelancet.com
… Ceritinib is a more potent ALK inhibitor than crizotinib in vitro, crosses the blood–brain barrier in … We aimed to assess whole-body activity of ceritinib in both ALK inhibitor-pretreated and …
Number of citations: 492 www.thelancet.com
S Dhillon, M Clark - Drugs, 2014 - Springer
… worldwide to evaluate ceritinib both as a first- and second-line therapy for ALK-positive NSCLC. This article summarizes the milestones in the development of ceritinib leading to this first …
Number of citations: 59 link.springer.com
JC Soria, DSW Tan, R Chiari, YL Wu, L Paz-Ares… - The Lancet, 2017 - thelancet.com
Background The efficacy of ceritinib in patients with untreated anaplastic lymphoma kinase (ALK)-rearranged non-small-cell lung cancer (NSCLC) is not known. We assessed the …
Number of citations: 140 www.thelancet.com
IB Muller, AJ De Langen, RJ Honeywell… - Expert Review of …, 2016 - Taylor & Francis
… of ceritinib to overcome crizotinib resistance, in addition to the higher efficacy of ceritinib … sufficient to inhibit oncogenic activity which is overcome by ceritinib. In addition, one of the …
Number of citations: 55 www.tandfonline.com
AT Shaw, TM Kim, L Crinò, C Gridelli, K Kiura… - The Lancet …, 2017 - thelancet.com
… Ceritinib is a next-generation anaplastic lymphoma kinase (… In phase 1 and 2 studies, ceritinib has been shown to be … In this study, we compared the efficacy and safety of ceritinib versus …
Number of citations: 541 www.thelancet.com
JF Gainor, DSW Tan, T De Pas, BJ Solomon… - Clinical cancer …, 2015 - AACR
… and ceritinib. To determine the outcome of sequential treatment with crizotinb and ceritinib, … patients treated with crizotinib followed by ceritinib at four institutions. Medical records were …
Number of citations: 198 aacrjournals.org
L Crinò, MJ Ahn, F De Marinis, HJM Groen… - Journal of Clinical …, 2016 - iris.unito.it
… The efficacy and safety results for ceritinib 750 mg/d in a heavily pretreated patient … treatment as the last therapy before starting ceritinib. Ceritinib activity is also reported for patients with …
Number of citations: 362 iris.unito.it

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